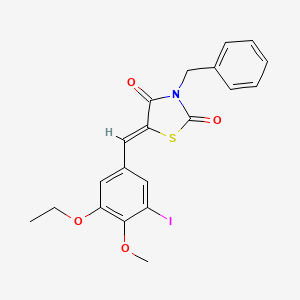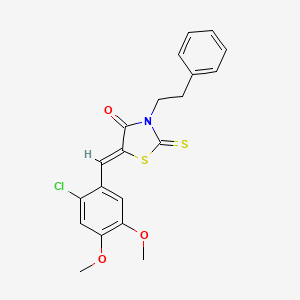![molecular formula C19H21N5O2S B3615392 1-(azepan-1-yl)-2-({4-hydroxy-5-phenylpyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)ethanone](/img/structure/B3615392.png)
1-(azepan-1-yl)-2-({4-hydroxy-5-phenylpyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)ethanone
Overview
Description
1-(azepan-1-yl)-2-({4-hydroxy-5-phenylpyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)ethanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azepane ring, a pyrazolopyrimidine core, and a phenyl group, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-({4-hydroxy-5-phenylpyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)ethanone typically involves multiple steps, starting with the preparation of the pyrazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The azepane ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the phenyl group through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-({4-hydroxy-5-phenylpyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The azepane ring and phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, often under the influence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-({4-hydroxy-5-phenylpyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)ethanone likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyrimidine core may play a key role in binding to these targets, while the azepane ring and phenyl group could influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(azepan-1-yl)-3-(4-hydroxyphenyl)propan-1-one
- 1-(azepan-1-yl)-2-(4-methoxyphenyl)ethanone
- 1-(azepan-1-yl)-2-(4-chlorophenyl)ethanone
Uniqueness
1-(azepan-1-yl)-2-({4-hydroxy-5-phenylpyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)ethanone is unique due to its combination of an azepane ring, a pyrazolopyrimidine core, and a phenyl group. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
6-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-16(23-10-6-1-2-7-11-23)13-27-19-21-17-15(12-20-22-17)18(26)24(19)14-8-4-3-5-9-14/h3-5,8-9,12H,1-2,6-7,10-11,13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFIABJTXJNAAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]-4-nitrobenzamide](/img/structure/B3615312.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B3615333.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B3615342.png)

![5-{[(2,5-dichlorophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3615358.png)


![(5-BROMO-2-FURYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B3615390.png)
![6-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)thio]-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3615400.png)
![N-phenyl-2-[(thiophen-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3615401.png)
![N-(2-methoxyphenyl)-2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3615404.png)
![N-[3-[(4-ethoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]furan-2-carboxamide](/img/structure/B3615408.png)
![N-[4-(4-morpholinylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-2-furamide](/img/structure/B3615412.png)
